molecular formula C6H11ClN4O2S B1381113 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride CAS No. 1803585-96-7

2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride

Cat. No.: B1381113
CAS No.: 1803585-96-7
M. Wt: 238.7 g/mol
InChI Key: GUIYGQWTLQOEHT-UHFFFAOYSA-N
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Description

“2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803585-96-7 . It has a molecular weight of 238.7 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-((3-amino-1H-1,2,4-triazol-5-yl)thio)butanoic acid hydrochloride . The InChI code is 1S/C6H10N4O2S.ClH/c1-2-3(4(11)12)13-6-8-5(7)9-10-6;/h3H,2H2,1H3,(H,11,12)(H3,7,8,9,10);1H .


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis Techniques and Structural Forms : This compound has been utilized in various synthesis techniques, leading to the formation of different structural forms. For instance, the reaction involving aminoguanidine and succinic acid under specific conditions results in a mixture including compounds structurally related to 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride (Chernyshev, Chernysheva, & Starikova, 2010). This showcases the compound's role in complex chemical reactions and its potential to form diverse chemical structures.

Pharmacological Research

  • Role in Pharmacology : In pharmacological research, derivatives of this compound have been explored for their potential effects on the central nervous system (CNS) in mice. This indicates its significance in developing new pharmacological agents (Maliszewska-Guz et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for this compound were not found in the search results, 1,2,4-triazoles are a topic of ongoing research due to their wide range of biological activities .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S.ClH/c1-2-3(4(11)12)13-6-8-5(7)9-10-6;/h3H,2H2,1H3,(H,11,12)(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIYGQWTLQOEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NNC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 3
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 4
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 5
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Reactant of Route 6
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride

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